Sch725674

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

CAS-Nummer |

877061-66-0 |

|---|---|

Molekularformel |

C18H32O5 |

Molekulargewicht |

328.4 g/mol |

IUPAC-Name |

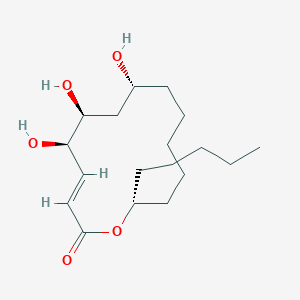

(3E,5R,6S,8R,14R)-5,6,8-trihydroxy-14-pentyl-1-oxacyclotetradec-3-en-2-one |

InChI |

InChI=1S/C18H32O5/c1-2-3-5-9-15-10-7-4-6-8-14(19)13-17(21)16(20)11-12-18(22)23-15/h11-12,14-17,19-21H,2-10,13H2,1H3/b12-11+/t14-,15-,16-,17+/m1/s1 |

InChI-Schlüssel |

LEEBEEPDVOWSDN-CDBVEKOQSA-N |

Isomerische SMILES |

CCCCC[C@@H]1CCCCC[C@H](C[C@@H]([C@@H](/C=C/C(=O)O1)O)O)O |

Kanonische SMILES |

CCCCCC1CCCCCC(CC(C(C=CC(=O)O1)O)O)O |

Herkunft des Produkts |

United States |

Foundational & Exploratory

The Core Mechanism of Action of Sch725674 (Dinaciclib): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sch725674, also known as Dinaciclib, is a potent and selective small-molecule inhibitor of cyclin-dependent kinases (CDKs). This technical guide provides a comprehensive overview of the core mechanism of action of Dinaciclib, detailing its molecular targets, downstream cellular effects, and the experimental methodologies used to elucidate its activity. Dinaciclib's primary mechanism involves the inhibition of CDK1, CDK2, CDK5, and CDK9, leading to a dual impact on cancer cells: cell cycle arrest and transcriptional suppression. This document summarizes key quantitative data, outlines detailed experimental protocols, and provides visual representations of the affected signaling pathways to support further research and development efforts in oncology.

Introduction

Dinaciclib (formerly SCH 727965) is a novel pyrazolo[1,5-a]pyrimidine compound that has demonstrated significant anti-tumor activity in a broad range of preclinical models and has been evaluated in numerous clinical trials for both hematological malignancies and solid tumors.[1][2] Its efficacy stems from its ability to potently inhibit multiple members of the CDK family, key regulators of cell cycle progression and gene transcription. This guide will delve into the specific molecular interactions and cellular consequences of Dinaciclib treatment.

Molecular Targets and In Vitro Activity

Dinaciclib is a potent inhibitor of several key cyclin-dependent kinases. Its high affinity for these targets is the foundation of its mechanism of action.

Enzymatic Inhibition

Dinaciclib exhibits low nanomolar inhibitory concentrations against its primary CDK targets in cell-free assays.

| Target | IC50 (nM) |

| CDK1 | 3[3][4] |

| CDK2 | 1[3][4] |

| CDK5 | 1[3][4] |

| CDK9 | 4[3][4] |

Cellular Activity

In cellular assays, Dinaciclib demonstrates potent anti-proliferative and cytotoxic effects across a wide range of cancer cell lines.

| Cell Line | Assay Type | Metric | Value (nM) |

| A2780 | DNA Synthesis (Thymidine Incorporation) | IC50 | 4[3] |

| Pediatric Cancer Cell Lines (Median) | Cell Viability | IC50 | 7.5[2] |

| SKOV-3 (Ovarian Cancer) | Cell Viability | LD50 | 15[5] |

| Multiple Cell Lines | Cell Viability | Median IC50 | 11[6] |

Core Mechanisms of Action

The anti-neoplastic effects of Dinaciclib are primarily driven by two interconnected mechanisms: the disruption of cell cycle progression and the inhibition of transcriptional regulation.

Induction of Cell Cycle Arrest

By inhibiting CDK1 and CDK2, Dinaciclib effectively halts the cell cycle at critical checkpoints.

-

G1/S Arrest: Inhibition of CDK2 prevents the phosphorylation of the retinoblastoma protein (Rb).[3] Hypophosphorylated Rb remains bound to the E2F transcription factor, preventing the expression of genes required for S-phase entry.

-

G2/M Arrest: Inhibition of the CDK1/Cyclin B complex is crucial for the G2/M transition. Dinaciclib-mediated inhibition of CDK1 prevents cells from entering mitosis, leading to an accumulation of cells in the G2 phase.[6][7]

Inhibition of Transcription

Dinaciclib's inhibition of CDK9, a key component of the positive transcription elongation factor b (P-TEFb), leads to widespread transcriptional suppression.

-

RNA Polymerase II Inhibition: CDK9 phosphorylates the C-terminal domain of RNA polymerase II (Pol II), a critical step for transcriptional elongation.[5] Dinaciclib prevents this phosphorylation, leading to a stall in transcription.

-

Downregulation of Anti-Apoptotic Proteins: This transcriptional inhibition preferentially affects genes with short-lived mRNA transcripts, including critical anti-apoptotic proteins like Mcl-1 and survivin, as well as the oncogene c-MYC.[6][8] The loss of these pro-survival signals primes cancer cells for apoptosis.

Signaling Pathway Visualizations

The following diagrams illustrate the key signaling pathways affected by Dinaciclib.

Caption: Inhibition of G1/S phase transition by Dinaciclib.

Caption: Induction of G2/M arrest by Dinaciclib.

Caption: Transcriptional inhibition via CDK9 by Dinaciclib.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of Dinaciclib.

Cyclin/CDK Kinase Assay

This assay quantifies the direct inhibitory effect of Dinaciclib on CDK enzyme activity.

-

Enzyme and Substrate Preparation: Recombinant cyclin/CDK holoenzymes (e.g., CDK1/Cyclin B, CDK2/Cyclin E, CDK9/Cyclin T) are purified from an expression system like Sf9 insect cells.[3] A biotinylated peptide substrate, typically derived from Histone H1, is prepared.[3]

-

Reaction Mixture: The kinase reaction is typically performed in a buffer containing 50 mM Tris-HCl (pH 8.0), 10 mM MgCl2, 1 mM DTT, and 0.1 mM sodium orthovanadate.[3]

-

Inhibition Assay:

-

Diluted cyclin/CDK complexes (e.g., 50 µg/mL) are mixed with the peptide substrate (e.g., 2 µM).[3]

-

Serial dilutions of Dinaciclib (or vehicle control) are added to the enzyme-substrate mix.

-

The reaction is initiated by the addition of ATP, including a small amount of radiolabeled [γ-33P]ATP (e.g., 0.1 µCi).[3]

-

The reaction is allowed to proceed for a set time at a controlled temperature (e.g., 30°C).

-

The reaction is stopped, and the phosphorylated substrate is captured, for example, on streptavidin-coated SPA beads or a filter plate.[3]

-

The amount of incorporated radiolabel is quantified using a scintillation counter.[3]

-

IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Cell Cycle Analysis by Flow Cytometry

This method determines the effect of Dinaciclib on cell cycle phase distribution.

-

Cell Culture and Treatment: Cancer cells are seeded in culture plates and allowed to adhere. Cells are then treated with various concentrations of Dinaciclib (e.g., 25 nM, 50 nM) or a vehicle control (DMSO) for a specified duration (e.g., 24 hours).[6][9]

-

Cell Harvesting and Fixation:

-

Both adherent and floating cells are collected to include apoptotic populations.

-

Cells are washed with phosphate-buffered saline (PBS).

-

Cells are fixed by dropwise addition of cold 70% ethanol while vortexing, followed by incubation at -20°C for at least 2 hours.[7]

-

-

Staining and Analysis:

-

Fixed cells are washed with PBS to remove ethanol.

-

Cells are resuspended in a staining solution containing a DNA-intercalating dye, such as Propidium Iodide (PI), and RNase A to prevent staining of double-stranded RNA.[10]

-

After incubation in the dark (e.g., 15-30 minutes at room temperature), the DNA content of individual cells is analyzed using a flow cytometer.

-

The resulting histograms are analyzed using cell cycle analysis software (e.g., FlowJo, ModFit) to quantify the percentage of cells in the Sub-G1 (apoptotic), G0/G1, S, and G2/M phases of the cell cycle.[10]

-

Apoptosis Detection

Multiple assays are used to confirm that Dinaciclib induces programmed cell death.

-

Annexin V/PI Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

-

Cells are treated with Dinaciclib as described above.

-

Cells are harvested and washed with cold PBS.

-

Cells are resuspended in Annexin V binding buffer.

-

FITC-conjugated Annexin V and Propidium Iodide (PI) are added to the cell suspension.[7]

-

After a brief incubation in the dark, cells are analyzed immediately by flow cytometry.

-

-

Caspase Activity Assay: This assay measures the activity of executioner caspases (caspase-3/7), which are key mediators of apoptosis.

-

Cells are seeded in white-walled 96-well plates and treated with Dinaciclib.[5]

-

A luminogenic substrate for caspase-3/7 (e.g., Caspase-Glo® 3/7 reagent) is added to each well.[11]

-

The plate is incubated to allow for cell lysis and cleavage of the substrate by active caspases.

-

The resulting luminescent signal, which is proportional to caspase activity, is measured using a microplate reader.

-

-

Western Blot for Cleaved PARP and Caspase-3:

-

Cells are treated with Dinaciclib and lysed to extract total protein.

-

Protein concentration is determined, and equal amounts of protein are separated by SDS-PAGE.

-

Proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

-

The membrane is probed with primary antibodies specific for the cleaved forms of PARP and caspase-3, which are hallmarks of apoptosis.[9]

-

A loading control (e.g., β-actin or GAPDH) is also probed to ensure equal protein loading.

-

Following incubation with appropriate secondary antibodies, the protein bands are visualized using chemiluminescence.

-

Conclusion

This compound (Dinaciclib) is a potent multi-CDK inhibitor with a well-defined dual mechanism of action. By targeting CDK1 and CDK2, it imposes a robust block on cell cycle progression at both the G1/S and G2/M transitions. Concurrently, its inhibition of CDK9 suppresses the transcription of essential pro-survival genes, thereby promoting apoptosis. This combination of cytostatic and cytotoxic activity underscores its potential as a therapeutic agent in oncology. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers and clinicians working to further understand and leverage the therapeutic potential of Dinaciclib and other CDK inhibitors.

References

- 1. youtube.com [youtube.com]

- 2. Initial Testing (Stage 1) of the Cyclin Dependent Kinase Inhibitor SCH 727965 (Dinaciclib) by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Frontiers | Dinaciclib as an effective pan-cyclin dependent kinase inhibitor in platinum resistant ovarian cancer [frontiersin.org]

- 6. Inhibition of cyclin dependent kinase 9 by dinaciclib suppresses cyclin B1 expression and tumor growth in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Study of the mechanism by which dinaciclib induces apoptosis and cell cycle arrest of lymphoma Raji cells through a CDK1‐involved pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. CDK9 inhibition by dinaciclib is a therapeutic vulnerability in epithelioid hemangioendothelioma - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Target of Sch725674: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sch725674, also known as SCH772984, is a potent and highly selective small-molecule inhibitor of the extracellular signal-regulated kinases 1 and 2 (ERK1 and ERK2). These kinases are central components of the mitogen-activated protein kinase (MAPK) signaling cascade, a critical pathway that regulates cellular processes such as proliferation, differentiation, survival, and apoptosis. Dysregulation of the ERK pathway is a frequent driver of oncogenesis, making ERK1/2 compelling targets for cancer therapy. This compound exhibits a dual mechanism of action, acting as both an ATP-competitive and non-competitive inhibitor, which contributes to its profound and sustained suppression of ERK signaling. This unique characteristic also allows it to be effective in models of acquired resistance to other MAPK pathway inhibitors. This guide provides a comprehensive overview of the biological target of this compound, its mechanism of action, quantitative data on its potency and selectivity, and detailed protocols for key experimental assays.

The Primary Biological Target: ERK1 & ERK2

The primary biological targets of this compound are the serine/threonine kinases ERK1 (MAPK3) and ERK2 (MAPK1) . This compound demonstrates low nanomolar potency against both isoforms.[1][2][3][4][5]

Mechanism of Action

This compound exhibits a unique dual mechanism of inhibition against ERK1 and ERK2.[1] It functions as both an ATP-competitive and a non-competitive inhibitor .[1] This dual action allows it to not only block the kinase activity of already phosphorylated ERK but also to prevent the phosphorylation and activation of ERK by its upstream kinase, MEK.[1][5] This leads to a more comprehensive and durable inhibition of the ERK signaling pathway compared to traditional ATP-competitive inhibitors.

The remarkable selectivity of this compound is attributed to its ability to induce a novel, previously unknown binding pocket in ERK1/2.[6] This induced pocket accommodates the inhibitor's piperazine-phenyl-pyrimidine structure, leading to slow binding kinetics and high-affinity binding.[6]

Quantitative Data

The potency and selectivity of this compound have been extensively characterized using various biochemical and cellular assays.

Potency and Binding Affinity

The following table summarizes the key quantitative metrics for this compound's activity against its primary targets.

| Parameter | ERK1 | ERK2 | Assay Type | Reference(s) |

| IC₅₀ | 4 nM | 1 nM | Cell-free kinase assay | [2][3][4][5][7][8][9][10] |

| IC₅₀ | 8.3 nM | 2.7 nM | Enzymatic assay | [6] |

| IC₅₀ | ~30 nM (p-RSK inhibition) | - | Cellular assay (A2058 cells) | [11] |

| IC₅₀ | 4 µM (inhibition of pERK2 levels) | - | Cellular assay (A375 cells) | [2] |

IC₅₀ (Half-maximal inhibitory concentration) is the concentration of an inhibitor that causes 50% inhibition of the target enzyme's activity.

Kinase Selectivity

This compound demonstrates exceptional selectivity for ERK1 and ERK2 over a broad panel of other kinases. A comprehensive KINOMEscan against 456 kinases confirmed its high specificity, with very few off-targets showing significant binding.[6]

| Kinase | Percent Inhibition @ 1 µM | Reference(s) |

| ERK1 (MAPK3) | >99% | [3][5] |

| ERK2 (MAPK1) | >99% | [3][5] |

| CLK2 | >50% | [3][5] |

| FLT4 | >50% | [3][5] |

| GSG2 (Haspin) | >50% | [3][5] |

| MAP4K4 | >50% | [3][5] |

| MINK1 | >50% | [3][5] |

| PRKD1 | >50% | [3][5] |

| TTK | >50% | [3][5] |

| MEK1 | <10% | [8] |

Signaling Pathway

This compound targets the terminal kinases in the Ras-Raf-MEK-ERK signaling pathway. This pathway is a critical regulator of cell fate and is often hyperactivated in cancer.

Caption: The Ras-Raf-MEK-ERK signaling cascade and the point of inhibition by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of this compound.

In Vitro ERK Kinase Inhibition Assay

This assay quantifies the direct inhibitory effect of this compound on the enzymatic activity of purified ERK1 or ERK2.[1][11]

Materials:

-

Recombinant active ERK1 or ERK2 enzyme

-

Myelin Basic Protein (MBP) or a specific peptide substrate

-

ATP (radiolabeled [γ-³²P]ATP or for non-radioactive assays, unlabeled ATP)

-

Kinase Assay Buffer (e.g., 25 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT)

-

This compound (serial dilutions)

-

96-well or 384-well plates

-

Phosphocellulose paper and wash buffer (for radioactive assays)

-

ADP-Glo™ Kinase Assay kit or similar (for non-radioactive assays)

-

Scintillation counter or luminescence plate reader

Procedure:

-

Prepare serial dilutions of this compound in DMSO and then dilute in Kinase Assay Buffer.

-

In a multi-well plate, add the kinase, the substrate, and the diluted inhibitor.

-

Pre-incubate for 10-30 minutes at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding ATP.

-

Incubate for a defined period (e.g., 30-60 minutes) at 30°C.

-

Stop the reaction (e.g., by adding a stop solution like phosphoric acid or by adding the ADP-Glo™ reagent).

-

For radioactive assay: Spot the reaction mixture onto phosphocellulose paper, wash away unincorporated [γ-³²P]ATP, and quantify the incorporated radioactivity using a scintillation counter.

-

For non-radioactive assay: Measure the amount of ADP produced using a luminescence-based detection system.

-

Calculate the percentage of kinase activity relative to the vehicle control and determine the IC₅₀ value by fitting the data to a dose-response curve.

Caption: General workflow for an in vitro kinase inhibition assay.

Western Blot for Phospho-ERK (p-ERK)

This technique is used to assess the inhibitory effect of this compound on the phosphorylation of ERK in a cellular context, a direct measure of its activation.[1][12][13][14]

Materials:

-

Cancer cell line of interest (e.g., A375, HCT-116)

-

Cell culture medium and supplements

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total ERK1/2

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate (ECL)

-

Imaging system

Procedure:

-

Seed cells in multi-well plates and allow them to adhere.

-

Treat cells with various concentrations of this compound for the desired time period (e.g., 2, 4, or 24 hours).

-

Lyse the cells in ice-cold lysis buffer and quantify the protein concentration using a BCA assay.

-

Normalize protein concentrations and prepare lysates with Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-phospho-ERK1/2 antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the chemiluminescent signal using an imaging system.

-

To ensure equal protein loading, the membrane can be stripped and re-probed with an anti-total ERK1/2 antibody.

-

Quantify band intensities using densitometry software and normalize the phospho-ERK signal to the total ERK signal.

Caption: Step-by-step workflow for Western blot analysis of phospho-ERK.

Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability, to determine the cytotoxic or cytostatic effects of this compound.[1]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well cell culture plates

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or SDS in HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of this compound and incubate for a specified period (e.g., 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.

Conclusion

This compound is a highly potent and selective inhibitor of ERK1 and ERK2, the terminal kinases of the MAPK signaling pathway. Its unique dual mechanism of action and high selectivity make it a valuable tool for studying ERK signaling and a promising candidate for cancer therapy, particularly in the context of resistance to other MAPK pathway inhibitors. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working with this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. selleckchem.com [selleckchem.com]

- 3. apexbt.com [apexbt.com]

- 4. glpbio.com [glpbio.com]

- 5. cancer-research-network.com [cancer-research-network.com]

- 6. A unique inhibitor binding site in ERK1/2 is associated with slow binding kinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Development of MK-8353, an orally administered ERK1/2 inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

- 9. mdpi.com [mdpi.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. benchchem.com [benchchem.com]

- 12. aacrjournals.org [aacrjournals.org]

- 13. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

Sch725674: An In-Depth Technical Guide on its Antifungal Spectrum of Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sch725674 is a macrolide compound isolated from an Aspergillus species that has demonstrated antifungal properties.[1][2][3] This technical guide provides a comprehensive overview of the currently available data on the antifungal spectrum of activity of this compound. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in novel antifungal agents. This document summarizes the quantitative antifungal data, details relevant experimental methodologies, and visualizes key processes. It is important to note that publicly available information on this compound is limited, and this guide reflects the current state of knowledge.

Antifungal Spectrum of Activity

This compound has shown inhibitory activity against yeast species. The available quantitative data on its minimum inhibitory concentrations (MICs) are presented in Table 1.

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound Against Yeast

| Fungal Species | Strain | MIC (µg/mL) |

| Saccharomyces cerevisiae | PM503 | 8[1][2][3] |

| Candida albicans | C43 | 32[1][2][3] |

Note: Data on the activity of this compound against other fungal species, including molds such as Aspergillus, are not currently available in the public domain.

Experimental Protocols

The determination of the antifungal activity of a compound is typically performed using standardized susceptibility testing methods. The broth microdilution method is a commonly accepted technique for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.

Broth Microdilution Method for Antifungal Susceptibility Testing

This protocol is a generalized procedure based on established standards for antifungal susceptibility testing and is likely similar to the methodology used to determine the MIC values for this compound.

Objective: To determine the minimum concentration of an antifungal agent that inhibits the visible growth of a fungus.

Materials:

-

Test compound (e.g., this compound)

-

Fungal isolate

-

Sterile 96-well microtiter plates

-

RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

-

Spectrophotometer

-

Inoculating loop or sterile swabs

-

Sterile saline or phosphate-buffered saline (PBS)

-

Incubator

Procedure:

-

Inoculum Preparation:

-

Subculture the fungal isolate onto a suitable agar medium (e.g., Sabouraud Dextrose Agar) and incubate to ensure purity and viability.

-

Harvest fungal colonies and suspend them in sterile saline.

-

Adjust the turbidity of the fungal suspension to match a 0.5 McFarland standard using a spectrophotometer. This corresponds to a specific cell density.

-

Dilute the standardized suspension in RPMI-1640 medium to achieve the final desired inoculum concentration.

-

-

Preparation of Antifungal Dilutions:

-

Prepare a stock solution of this compound in a suitable solvent.

-

Perform serial twofold dilutions of the antifungal agent in RPMI-1640 medium in the wells of a 96-well microtiter plate. The final volume in each well is typically 100 µL.

-

Include a growth control well (containing medium and inoculum but no drug) and a sterility control well (containing medium only).

-

-

Inoculation:

-

Add 100 µL of the diluted fungal inoculum to each well (except the sterility control), resulting in a final volume of 200 µL per well.

-

-

Incubation:

-

Incubate the microtiter plates at a specified temperature (e.g., 35°C) for a defined period (e.g., 24-48 hours), depending on the fungal species.

-

-

Reading of Results:

-

The MIC is determined as the lowest concentration of the antifungal agent at which there is a significant inhibition of fungal growth compared to the growth control. This can be assessed visually or by using a spectrophotometer to measure optical density.

-

Below is a Graphviz diagram illustrating the workflow of the broth microdilution method.

Mechanism of Action and Signaling Pathways

The specific mechanism of action of this compound has not been elucidated in publicly available literature. As a macrolide, it may interfere with fundamental cellular processes. However, without experimental data, any proposed mechanism would be speculative.

Many antifungal agents target the fungal cell wall or cell membrane, as these structures are essential for fungal viability and contain components not found in mammalian cells. For illustrative purposes, the diagram below depicts a generalized signaling pathway involved in the fungal cell wall integrity (CWI) response, a common target and response pathway for antifungal drugs. It is crucial to understand that the interaction of this compound with this or any other specific pathway has not been demonstrated.

The CWI pathway is a conserved signaling cascade that responds to cell wall stress. It is essential for maintaining cell wall integrity during growth and in response to external challenges, including antifungal agents that inhibit cell wall synthesis.

References

Discovery and Isolation of Sch725674: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of Sch725674, a novel antifungal macrolide derived from Aspergillus sp. The document details the fermentation processes, purification protocols, and biological activity of this compound, presenting quantitative data in a structured format and illustrating experimental workflows with detailed diagrams.

Discovery of a Novel Antifungal Agent

In the ongoing search for new antimicrobial agents, a novel 14-membered macrocyclic lactone, designated this compound, was isolated from the culture of an Aspergillus sp., strain SPRI-0836.[1][2][3] Initial screening and subsequent extensive NMR spectroscopic analyses confirmed its unique structure.[1][2][3]

Fermentation of Aspergillus sp. SPRI-0836

The production of this compound was achieved through a multi-stage fermentation process of the Aspergillus sp. SPRI-0836 strain. Stock cultures of the microorganism were maintained as frozen whole broths at -80°C in a 10% glycerol solution.[1]

Inoculum Development

A two-stage seed culture process was employed to generate sufficient biomass for production-scale fermentation.

Table 1: Inoculum Media Composition

| Component | Concentration (g/L) |

| Proteus Peptone | 5 |

| NaCl | 5 |

| KH₂PO₄ | 5 |

| Yeast Extract | 3 |

| Cerelose | 20 |

| Soybean Grits | 5 |

| Antifoam | 1 mL/L |

| The pH of the medium was adjusted to 7.2 before autoclaving.[3] |

The initial inoculum was prepared by transferring 2 mL of the stock culture into 250 mL Erlenmeyer flasks containing 70 mL of the seed medium. These flasks were incubated at 24°C on a rotary shaker at 250 rpm for 96 hours.[1][3] For the second stage, 2.5 mL of the initial seed culture was used to inoculate flasks with the same medium and incubated under the same conditions for an additional 96 hours.[1]

Production Fermentation

The production of this compound was carried out in 2-liter Erlenmeyer flasks, each containing 350 mL of the fermentation medium. These flasks were inoculated with the second-stage seed culture at a 5% v/v ratio.[1]

Table 2: Production Fermentation Media Composition

| Component | Concentration (g/L) |

| Oat Flour | 20 |

| Soy Flour | 20 |

| Yeast Extract | 2 |

| Corn Steep Powder | 5 |

| K₂HPO₄ | 11 |

| KH₂PO₄ | 4 |

| The medium was prepared with distilled H₂O.[1] |

The production flasks were incubated for 120 hours at 24°C on a rotary shaker operating at 250 rpm.[1]

Isolation and Purification

Following fermentation, the whole broth was harvested for the extraction and purification of this compound. The process involved a series of chromatographic steps to isolate the pure compound.

Initial Extraction and Enrichment

Details on the initial extraction of the whole broth to obtain a crude extract were not extensively provided in the available literature. However, the crude material was subjected to High-Performance Liquid Chromatography (HPLC) for enrichment.

An initial HPLC step yielded an enriched complex containing approximately 7 mg of this compound from three injections of 40 mg each of the crude material.[1]

Final Purification

The enriched complex underwent a final purification step using an ODS-H80 HPLC column (YMC J'sphere, 4 µm, 15 x 100 mm).[1]

Table 3: Final HPLC Purification Parameters

| Parameter | Value |

| Column | YMC J'sphere ODS-H80 (4 µm, 15 x 100 mm) |

| Mobile Phase | Two-step gradient of Acetonitrile (MeCN) and Water (H₂O) |

| Step 1: 3-50% MeCN over 40 minutes | |

| Step 2: 50-100% MeCN over 10 minutes | |

| Flow Rate | 3 mL/minute |

| Fraction Size | 2 mL |

| Retention Time of this compound | 41 minutes |

This final purification step yielded approximately 1.5 mg of pure this compound from two injections of 3.5 mg each of the enriched material.[1]

Structure Elucidation

The chemical structure of this compound was determined through extensive analysis of 1D and 2D Nuclear Magnetic Resonance (NMR) data. The ¹H-NMR and ¹³C-NMR spectra revealed 29 proton signals and 18 carbon signals, respectively.[1] These analyses identified this compound as a new 14-membered macrocyclic lactone.[1][2][3]

Biological Activity

This compound demonstrated notable antifungal activity against specific fungal pathogens. The Minimum Inhibitory Concentrations (MICs) were determined for Saccharomyces cerevisiae and Candida albicans.

Table 4: Antifungal Activity of this compound

| Fungal Strain | MIC (µg/mL) |

| Saccharomyces cerevisiae (PM503) | 8 |

| Candida albicans (C43) | 32 |

The compound did not exhibit antibacterial activity against Staphylococcus aureus and Escherichia coli at concentrations up to 256 µg/mL.[1]

Conclusion

This compound represents a novel macrolide with selective antifungal properties. The detailed fermentation and purification protocols outlined in this guide provide a reproducible framework for the production and isolation of this compound for further research and development. Its specific activity against key fungal pathogens warrants further investigation into its mechanism of action and potential therapeutic applications.

References

Unraveling the Architecture of a Novel Macrolide: A Technical Guide to the Structure Elucidation of Sch725674

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the structure elucidation of Sch725674, a novel 14-membered macrocyclic lactone isolated from an Aspergillus sp. culture. The determination of its complex chemical architecture was primarily achieved through a comprehensive application of modern spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). This document provides a summary of the quantitative data, detailed experimental protocols for the key analytical methods employed, and logical workflows to guide researchers in the field of natural product chemistry and drug development.

Core Data Presentation

The structural framework of this compound was pieced together by analyzing its spectral data. The molecular formula was established as C₁₈H₃₂O₅ through positive ion electrospray ionization mass spectrometry (ESI-MS), which revealed a molecular ion peak at m/z 329 [M+H]⁺. Extensive 1D and 2D NMR experiments were pivotal in assembling the connectivity and stereochemistry of the molecule.

Table 1: Mass Spectrometry Data for this compound

| Technique | Ionization Mode | Observed m/z | Deduced Formula |

| ESI-MS | Positive | 329 [M+H]⁺ | C₁₈H₃₂O₅ |

Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

While the primary literature is not publicly available to reproduce the full data table, the original publication by Yang et al. (2005) contained a comprehensive table of ¹H and ¹³C NMR chemical shifts, along with coupling constants and key 2D NMR correlations. For the purpose of this guide, a template of such a data table is presented below, illustrating the type of information that was crucial for the structure elucidation.

| Position | ¹³C Chemical Shift (δc) | ¹H Chemical Shift (δH, multiplicity, J in Hz) | Key HMBC Correlations | Key COSY Correlations |

| 1 | ~170 | - | H-2, H-13 | - |

| 2 | ~130 | ~5.8 (d, 15.8) | C-1, C-3, C-4 | H-3 |

| 3 | ~130 | ~6.9 (dd, 15.8, 5.0) | C-1, C-2, C-4, C-5 | H-2, H-4 |

| 4 | ~70 | ~4.0 (m) | C-2, C-3, C-5, C-6 | H-3, H-5 |

| 5 | ~75 | ~3.8 (m) | C-3, C-4, C-6, C-7 | H-4, H-6 |

| ... | ... | ... | ... | ... |

| 13 | ~72 | ~3.5 (m) | C-1, C-12, C-14 | H-12, H-14 |

| ... | ... | ... | ... | ... |

| 18 | ~14 | ~0.9 (t, 7.0) | C-16, C-17 | H-17 |

Note: The data in this table is illustrative and based on typical values for similar macrolide structures. The original publication should be consulted for the exact experimental values.

Key Experimental Protocols

The structure of this compound was determined using a suite of spectroscopic techniques. The following sections detail the likely experimental protocols for the key methods used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy was the cornerstone of the structure elucidation of this compound. A combination of 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) experiments would have been performed.

Sample Preparation: A sample of pure this compound (typically 1-5 mg) would be dissolved in approximately 0.5 mL of a deuterated solvent, most commonly chloroform-d (CDCl₃), and transferred to a 5 mm NMR tube.

1D NMR (¹H and ¹³C):

-

Instrument: A high-field NMR spectrometer (e.g., 400 or 500 MHz).

-

¹H NMR: The proton NMR spectrum would be acquired to determine the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants (J-values) of all protons in the molecule.

-

¹³C NMR: The carbon-13 NMR spectrum, often acquired with proton decoupling, would reveal the number of unique carbon environments and their chemical shifts.

2D NMR (COSY, HSQC, HMBC):

-

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. This is crucial for establishing the connectivity of adjacent carbon atoms.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached, providing unambiguous one-bond C-H connections.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds apart. This is vital for connecting the molecular fragments established by COSY and for identifying the positions of quaternary carbons and heteroatoms.

Mass Spectrometry (MS)

Mass spectrometry was employed to determine the molecular weight and elemental composition of this compound.

Electrospray Ionization Mass Spectrometry (ESI-MS):

-

Sample Preparation: A dilute solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) would be prepared.

-

Instrumentation: A mass spectrometer equipped with an electrospray ionization source.

-

Analysis: The sample solution is introduced into the ESI source, where it is nebulized and ionized. The mass-to-charge ratio (m/z) of the resulting ions is then measured by the mass analyzer. For this compound, a prominent ion at m/z 329 corresponding to the protonated molecule [M+H]⁺ would have been observed in positive ion mode. High-resolution mass spectrometry (HRMS) would have been used to confirm the elemental composition of C₁₈H₃₂O₅.

Mandatory Visualizations

The following diagrams illustrate the logical workflow and key relationships in the structure elucidation of this compound.

In Silico Prediction of Sch725674 Targets: A Technical Guide

Abstract

Sch725674 is a macrolide natural product with known antifungal activity against clinically relevant pathogens such as Candida albicans and Saccharomyces cerevisiae.[1] However, its precise molecular targets and mechanism of action remain to be fully elucidated. This technical guide provides a comprehensive, in-depth framework for the in silico prediction of this compound's biological targets. It is intended for researchers, scientists, and drug development professionals engaged in the fields of pharmacology, chemical biology, and computational drug discovery. This document outlines a hypothetical, yet robust, workflow combining ligand-based and structure-based computational methods to generate a prioritized list of potential protein targets. Furthermore, it details established experimental protocols for the subsequent validation of these computational predictions. All quantitative data are presented in structured tables, and key signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate clear understanding.

Introduction to this compound

This compound is a 14-membered macrolide isolated from an Aspergillus sp. that has demonstrated inhibitory activity against pathogenic fungi.[1] The elucidation of its chemical structure provides the foundation for computational approaches to identify its molecular interacting partners. Understanding the specific protein targets of this compound is crucial for optimizing its therapeutic potential, predicting potential off-target effects, and developing next-generation antifungal agents.

Chemical Information for this compound:

| Property | Value |

| Molecular Formula | C21H34O6 |

| Molecular Weight | 382.5 g/mol |

| SMILES | CC[C@H]1C--INVALID-LINK--O1)C)O)O">C@@HC |

| Known Activity | Antifungal against Saccharomyces cerevisiae and Candida albicans[1] |

In Silico Target Prediction Workflow

The proposed in silico workflow for identifying potential targets of this compound integrates multiple computational strategies to enhance the robustness of the predictions. This multi-pronged approach helps to overcome the limitations of any single method and provides a more comprehensive landscape of the compound's potential bioactivity.

Ligand-Based Approaches

Ligand-based methods leverage the principle that molecules with similar structures are likely to have similar biological activities.

This approach involves searching databases of known bioactive compounds (e.g., ChEMBL, PubChem) to identify molecules with structural similarity to this compound. The known targets of these similar compounds are then considered as potential targets for this compound.

Hypothetical Chemical Similarity Search Results:

| Query Compound | Similar Compound | Similarity Score (Tanimoto) | Known Target of Similar Compound |

| This compound | Erythromycin | 0.75 | Bacterial 50S ribosomal subunit |

| This compound | Tacrolimus (FK506) | 0.68 | FKBP12 |

| This compound | Amphotericin B | 0.62 | Ergosterol |

A pharmacophore model represents the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions) required for a molecule to interact with a specific target. A pharmacophore model can be generated based on the structure of this compound and then used to screen libraries of 3D conformers of known drugs and natural products to identify compounds that match the pharmacophore. The targets of these matching compounds are then considered potential targets for this compound.

Hypothetical Pharmacophore Model for this compound:

| Feature | Number of Features |

| Hydrogen Bond Acceptor | 4 |

| Hydrogen Bond Donor | 2 |

| Hydrophobic Center | 3 |

Structure-Based Approaches

Structure-based methods utilize the 3D structure of potential protein targets to predict binding interactions.

Reverse docking (or inverse docking) is a computational technique where a single ligand of interest (this compound) is docked against a large library of 3D protein structures. The proteins are then ranked based on the predicted binding affinity (docking score) for the ligand. This approach is particularly useful for identifying potential off-targets and for de-orphaning novel compounds.

Hypothetical Reverse Docking Results for this compound:

| Rank | Protein Target | PDB ID | Docking Score (kcal/mol) | Putative Function |

| 1 | Calcineurin | 1AUI | -10.2 | Serine/threonine phosphatase |

| 2 | mTOR | 4JSP | -9.8 | Serine/threonine kinase |

| 3 | Hog1 | 3D80 | -9.5 | Mitogen-activated protein kinase |

| 4 | Erg11 (CYP51) | 5V5Z | -9.1 | Lanosterol 14-alpha demethylase |

| 5 | FKBP12 | 1FKF | -8.9 | Peptidyl-prolyl cis-trans isomerase |

Experimental Validation of Predicted Targets

In silico predictions must be validated through rigorous experimental methodologies. The following protocols outline key experiments for confirming the interaction of this compound with its predicted targets.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method for verifying target engagement in a cellular context.[2][3][4] It is based on the principle that ligand binding stabilizes a target protein, leading to an increase in its thermal stability.

Methodology:

-

Cell Treatment: Treat cultured cells (e.g., S. cerevisiae or human cell lines) with this compound or a vehicle control.

-

Heating: Aliquot the treated cells and heat them to a range of temperatures.

-

Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated aggregates by centrifugation.

-

Protein Quantification: Quantify the amount of the soluble target protein at each temperature using techniques such as Western blotting or mass spectrometry.

-

Data Analysis: Plot the percentage of soluble protein as a function of temperature to generate melting curves. A shift in the melting curve in the presence of this compound indicates target engagement.

Hypothetical CETSA Data for a Predicted Target:

| Temperature (°C) | % Soluble Target (Vehicle) | % Soluble Target (this compound) |

| 40 | 100 | 100 |

| 45 | 95 | 98 |

| 50 | 80 | 92 |

| 55 | 50 (Tm) | 85 |

| 60 | 20 | 55 (Tm shift) |

| 65 | 5 | 25 |

Kinome Screening

Given that many natural products target kinases, a kinome-wide screen can efficiently assess the interaction of this compound with a large panel of human or fungal kinases.[5][6][7]

Methodology:

-

Assay Setup: Use a commercially available kinase panel (e.g., radiometric or luminescence-based assays). Each reaction contains a specific kinase, its substrate, and ATP.

-

Inhibitor Addition: Add this compound at a fixed concentration to each kinase reaction.

-

Activity Measurement: Measure the kinase activity in the presence of the compound relative to a vehicle control.

-

Hit Identification: Identify kinases whose activity is significantly inhibited by this compound.

-

Dose-Response Analysis: For the identified hits, perform dose-response experiments to determine the IC50 value.

Hypothetical Kinome Screening Results:

| Kinase Target | % Inhibition at 10 µM this compound | IC50 (µM) |

| mTOR | 85 | 0.5 |

| Hog1 | 70 | 2.1 |

| Pkc1 | 65 | 3.5 |

| Cdk1 | 15 | > 50 |

Affinity Chromatography-Mass Spectrometry

This technique is used to identify proteins from a complex cellular lysate that bind to an immobilized ligand.[8][9]

Methodology:

-

Probe Synthesis: Synthesize a derivative of this compound with a linker and an affinity tag (e.g., biotin).

-

Immobilization: Immobilize the tagged this compound onto a solid support (e.g., streptavidin beads).

-

Affinity Pull-down: Incubate the immobilized probe with a cellular lysate.

-

Washing and Elution: Wash the beads to remove non-specifically bound proteins and then elute the specifically bound proteins.

-

Protein Identification: Identify the eluted proteins using mass spectrometry (e.g., LC-MS/MS).

-

Quantitative Analysis: Use quantitative proteomics techniques (e.g., SILAC) to distinguish specific binders from background contaminants.[2][9]

Hypothetical Affinity Chromatography-MS Results:

| Protein Identified | SILAC Ratio (this compound/Control) | p-value |

| Calcineurin A | 8.2 | < 0.01 |

| FKBP12 | 6.5 | < 0.01 |

| Hsp90 | 1.2 | > 0.05 (non-specific) |

Potential Signaling Pathways Modulated by this compound

Based on its antifungal activity and the nature of macrolide compounds, this compound may modulate key signaling pathways in both fungal pathogens and potentially in human cells.

Fungal Signaling Pathways

The CWI pathway is essential for fungal survival and is a common target for antifungal agents.[10][11][12][13] It regulates cell wall synthesis and remodeling in response to stress.

The HOG pathway is a critical MAPK cascade that allows fungi to adapt to osmotic stress.[14]

Potential Human Off-Target Signaling Pathways

Macrolides are known to have immunomodulatory effects in humans, suggesting interactions with host signaling pathways.[15][16]

The NF-κB pathway is a central regulator of inflammation. Inhibition of this pathway by macrolides could explain their anti-inflammatory properties.

Conclusion

The integrated in silico and experimental workflow detailed in this guide provides a robust strategy for the comprehensive target deconvolution of the natural product this compound. By combining ligand- and structure-based computational predictions, a high-confidence list of putative targets can be generated. Subsequent experimental validation using techniques such as CETSA, kinome screening, and affinity chromatography-mass spectrometry is essential to confirm these predictions and elucidate the precise mechanism of action. This systematic approach will not only advance our understanding of this compound's antifungal properties but also has the potential to uncover novel therapeutic applications.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Finding New Molecular Targets of Familiar Natural Products Using In Silico Target Prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Finding New Molecular Targets of Familiar Natural Products Using In Silico Target Prediction. [sonar.ch]

- 4. preprints.org [preprints.org]

- 5. pnas.org [pnas.org]

- 6. Reduced TOR signaling sustains hyphal development in Candida albicans by lowering Hog1 basal activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Stress- and metabolic responses of Candida albicans require Tor1 kinase N-terminal HEAT repeats - PMC [pmc.ncbi.nlm.nih.gov]

- 9. fiveable.me [fiveable.me]

- 10. Cell Wall Integrity Signaling in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. journals.asm.org [journals.asm.org]

- 13. journals.biologists.com [journals.biologists.com]

- 14. Current understanding of HOG-MAPK pathway in Aspergillus fumigatus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. m.youtube.com [m.youtube.com]

- 16. Mechanisms of Action and Clinical Application of Macrolides as Immunomodulatory Medications - PMC [pmc.ncbi.nlm.nih.gov]

Dinaciclib (SCH725674): A Technical Guide to its Cytotoxic Effects on Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dinaciclib, also known as SCH725674, is a potent and selective small-molecule inhibitor of cyclin-dependent kinases (CDKs).[1] It has demonstrated significant anti-tumor activity in a broad range of preclinical cancer models.[2] This technical guide provides an in-depth overview of the cytotoxic effects of Dinaciclib on various cancer cell lines, detailing its mechanism of action, summarizing key quantitative data, and outlining the experimental protocols used to assess its efficacy.

Mechanism of Action

Dinaciclib exerts its cytotoxic effects primarily by inhibiting the activity of several key CDKs, which are crucial regulators of cell cycle progression and transcription.[3] The primary targets of Dinaciclib are CDK1, CDK2, CDK5, and CDK9, with IC50 values in the low nanomolar range.[1][4]

The inhibition of these CDKs leads to a cascade of downstream effects:

-

Cell Cycle Arrest: By inhibiting CDK1 and CDK2, Dinaciclib blocks the G1/S and G2/M transitions of the cell cycle, leading to an accumulation of cells in these phases and preventing cellular proliferation.[1]

-

Transcriptional Repression: Inhibition of CDK9, a component of the positive transcription elongation factor b (P-TEFb), suppresses the transcription of key anti-apoptotic proteins, such as Mcl-1, and downregulates the expression of oncogenes like MYC.[2]

-

Induction of Apoptosis: The combined effects of cell cycle arrest and transcriptional repression of survival signals ultimately drive cancer cells into apoptosis, or programmed cell death.[1][4] This is often evidenced by the cleavage of caspase-3 and poly (ADP-ribose) polymerase (PARP).

Quantitative Data: Cytotoxic Effects of Dinaciclib

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the IC50 values of Dinaciclib in various cancer cell lines as reported in preclinical studies.

| Cancer Type | Cell Line | IC50 (nM) | Exposure Time (hours) |

| Pediatric Cancers | |||

| ALL-SIL | 11.2 | 96 | |

| Kasumi-1 | 7.9 | 96 | |

| MOLM-14 | 5.5 | 96 | |

| MONO-MAC-6 | 7.9 | 96 | |

| MV-4-11 | 3.4 | 96 | |

| NALM-6 | 8.8 | 96 | |

| NOMO-1 | 7.1 | 96 | |

| REH | 8.5 | 96 | |

| RS4;11 | 6.8 | 96 | |

| SEM | 7.2 | 96 | |

| A-673 | 7.1 | 96 | |

| CHLA-9 | 6.1 | 96 | |

| COG-N-415 | 8.4 | 96 | |

| NB-1643 | 6.8 | 96 | |

| NB-EBc1 | 6.8 | 96 | |

| RDES | 6.4 | 96 | |

| RH30 | 8.5 | 96 | |

| SMS-CTR | 7.2 | 96 | |

| TC-71 | 7.5 | 96 | |

| A204 | 7.9 | 96 | |

| G-401 | 7.5 | 96 | |

| RD | 7.4 | 96 | |

| RH41 | 7.5 | 96 | |

| CHLA-255 | 7.4 | 96 | |

| COG-N-393 | 7.8 | 96 | |

| KELLY | 7.1 | 96 | |

| LAN-5 | 7.6 | 96 | |

| NGP | 7.4 | 96 | |

| SK-N-AS | 8.0 | 96 | |

| SK-N-BE(2) | 7.0 | 96 | |

| SK-N-DZ | 7.5 | 96 | |

| SK-N-FI | 7.2 | 96 | |

| SK-N-SH | 7.4 | 96 | |

| SY5Y | 7.6 | 96 | |

| CADO-ES1 | 7.5 | 96 | |

| CHLA-10 | 7.3 | 96 | |

| COG-E-352 | 7.2 | 96 | |

| EW-8 | 7.6 | 96 | |

| SK-NEP-1 | 7.4 | 96 | |

| STA-ET-1 | 7.5 | 96 | |

| STA-ET-7.2 | 7.3 | 96 | |

| TC-32 | 7.4 | 96 | |

| Pancreatic Cancer | MIAPaCa-2 | ~10 | 72 |

| Pa20C | ~20 | 72 | |

| Ovarian Cancer | A2780 | 4 | 24 |

Source: Data compiled from multiple preclinical studies.[3][5]

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the cytotoxic effects of Dinaciclib.

Cell Viability and Cytotoxicity Assays

a) MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[6]

-

Materials:

-

96-well plates

-

Cancer cell lines

-

Complete culture medium

-

Dinaciclib (this compound)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)[7]

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[8]

-

Treat the cells with various concentrations of Dinaciclib and a vehicle control (e.g., DMSO). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[8]

-

Following incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[7]

-

Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[7][8]

-

Shake the plate on an orbital shaker for approximately 15 minutes to ensure complete dissolution.

-

Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

-

b) LDH (Lactate Dehydrogenase) Cytotoxicity Assay

This assay quantifies the release of LDH, a cytosolic enzyme, from damaged cells into the culture medium, serving as a marker for cytotoxicity.[2]

-

Materials:

-

96-well plates

-

Cancer cell lines

-

Complete culture medium

-

Dinaciclib (this compound)

-

LDH cytotoxicity assay kit (containing LDH substrate, cofactor, and diaphorase)

-

Lysis buffer (provided in the kit for maximum LDH release control)

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate and allow them to attach.

-

Treat cells with various concentrations of Dinaciclib, a vehicle control, and a positive control for maximum LDH release (lysis buffer). Include a no-cell background control.[9]

-

Incubate for the desired time period.

-

After incubation, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes.[10]

-

Carefully transfer a portion of the supernatant from each well to a new 96-well plate.[9][10]

-

Add the LDH reaction mixture from the kit to each well of the new plate.[11]

-

Incubate at room temperature for approximately 30 minutes, protected from light.[11]

-

Measure the absorbance at a wavelength of 490 nm.

-

Calculate the percentage of cytotoxicity based on the absorbance readings of the treated samples relative to the spontaneous and maximum release controls.

-

Cell Cycle Analysis

This method uses flow cytometry and a DNA-intercalating dye like propidium iodide (PI) to determine the distribution of cells in different phases of the cell cycle.[12]

-

Materials:

-

Procedure:

-

Treat cells with Dinaciclib for the desired duration.

-

Harvest the cells and wash them with cold PBS.

-

Fix the cells by slowly adding them to ice-cold 70% ethanol while vortexing to prevent clumping. Incubate on ice for at least 30 minutes or store at -20°C.[12][13]

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in a solution containing RNase A to degrade RNA and prevent its staining.[12]

-

Add the PI staining solution and incubate in the dark for 15-30 minutes.[12]

-

Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.

-

Use appropriate software to model the cell cycle distribution and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

-

Western Blot Analysis for Apoptosis Markers

Western blotting is used to detect and quantify specific proteins, such as cleaved caspases and PARP, which are hallmarks of apoptosis.[14]

-

Materials:

-

Treated and untreated cell lysates

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors[15]

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)[15]

-

Primary antibodies (e.g., anti-caspase-3, anti-cleaved caspase-3, anti-PARP, anti-cleaved PARP, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate[15]

-

Imaging system

-

-

Procedure:

-

Lyse the cells in a suitable lysis buffer and determine the protein concentration of each sample.[16]

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate the proteins by size using SDS-PAGE.

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[15]

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Add the ECL substrate and detect the chemiluminescent signal using an imaging system.[15]

-

Analyze the band intensities to determine the relative expression levels of the target proteins, normalizing to a loading control like β-actin.[15]

-

Visualizations

Experimental Workflow for Assessing Cytotoxicity

Caption: A generalized workflow for determining the cytotoxic effects of Dinaciclib on cancer cell lines.

Signaling Pathway of Dinaciclib-Induced Cytotoxicity

Caption: The primary signaling pathway affected by Dinaciclib, leading to cancer cell apoptosis.

Conclusion

Dinaciclib (this compound) is a potent CDK inhibitor that demonstrates significant cytotoxic effects across a wide array of cancer cell lines. Its mechanism of action, involving the induction of cell cycle arrest and apoptosis through the inhibition of key CDKs, makes it a promising candidate for cancer therapy. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of Dinaciclib.

References

- 1. Dinaciclib (SCH 727965), a novel and potent cyclin-dependent kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.sg]

- 3. Initial Testing (Stage 1) of the Cyclin Dependent Kinase Inhibitor SCH 727965 (Dinaciclib) by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. Dinaciclib | SCH 727965 | CDK inhibitor | TargetMol [targetmol.com]

- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. broadpharm.com [broadpharm.com]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]

- 11. LDH cytotoxicity assay [protocols.io]

- 12. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]

- 13. ucl.ac.uk [ucl.ac.uk]

- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Macrolide Antifungal Agent Sch725674

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sch725674 is a novel 14-membered macrolide that has demonstrated noteworthy in-vitro antifungal properties. Isolated from a culture of Aspergillus sp., this natural product has garnered interest within the scientific community for its potential as a lead compound in the development of new antifungal therapies. This technical guide provides a comprehensive review of the available scientific data on this compound, with a focus on its chemical properties, biological activity, and the experimental methodologies used for its characterization. While specific details regarding its mechanism of action and in-vivo efficacy remain limited in publicly accessible literature, this document aims to consolidate the existing knowledge and provide a framework for future research and development.

Introduction

The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, underscores the urgent need for novel antifungal agents with unique mechanisms of action. Macrolides, a class of natural products characterized by a large macrocyclic lactone ring, have traditionally been recognized for their antibacterial properties. However, a growing body of evidence highlights the potential of certain macrolides to exhibit potent antifungal activity.

This compound, a 14-membered macrolide lactone, was identified as a promising antifungal candidate from a screening program of natural products.[1][2] Its chemical structure was elucidated through extensive spectroscopic analysis, revealing a complex and stereochemically rich architecture that presents both challenges and opportunities for synthetic and medicinal chemists. This guide will delve into the known attributes of this compound and provide a comparative context with other macrolide antifungal agents.

Chemical Properties and Synthesis

This compound is a macrolide natural product with a complex stereochemical structure. The complete structure was determined using advanced nuclear magnetic resonance (NMR) spectroscopy techniques.[1][2] The total synthesis of this compound has been a subject of interest in the synthetic organic chemistry community, with several research groups reporting successful synthetic routes. These synthetic strategies provide valuable insights into the structure-activity relationships of this class of molecules and enable the generation of analogs for further biological evaluation.

Antifungal Activity

The primary allure of this compound lies in its demonstrated in-vitro antifungal activity. The initial report on this compound detailed its inhibitory effects against key fungal pathogens.

In-Vitro Susceptibility Data

The minimum inhibitory concentrations (MICs) of this compound against two common fungal species are summarized in the table below.

| Fungal Species | Strain | MIC (µg/mL) | Reference |

| Saccharomyces cerevisiae | PM503 | 8 | [1][2] |

| Candida albicans | C43 | 32 | [1][2] |

These initial findings indicate that this compound possesses moderate antifungal activity. Further studies are required to evaluate its spectrum of activity against a broader panel of clinically relevant fungi, including resistant isolates.

Mechanism of Action (Hypothesized)

The precise molecular mechanism by which this compound exerts its antifungal effect has not been definitively elucidated in the available literature. However, based on the known mechanisms of other antifungal macrolides, several hypotheses can be proposed.

-

Disruption of Fungal Cell Membrane: Many antifungal agents, including some macrolides, function by compromising the integrity of the fungal cell membrane. This can occur through direct interaction with membrane components like ergosterol or by interfering with the biosynthesis of essential membrane lipids.

-

Inhibition of Fungal Protein Synthesis: While the canonical mechanism of antibacterial macrolides involves the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit, it is plausible that this compound or other antifungal macrolides could have a similar inhibitory effect on fungal ribosomes.

-

Interference with Fungal Cell Wall Synthesis: The fungal cell wall is a unique and essential structure, making it an attractive target for antifungal drugs. It is possible that this compound could inhibit key enzymes involved in the synthesis of cell wall components such as glucans or chitin.

Further research, including target identification studies and pathway analysis, is necessary to pinpoint the specific molecular target(s) of this compound.

Experimental Protocols

The following section outlines detailed methodologies for key experiments relevant to the study of macrolide antifungal agents like this compound.

Antifungal Susceptibility Testing

Standardized methods for antifungal susceptibility testing are crucial for obtaining reproducible and comparable data. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide widely accepted protocols.

This method is commonly used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent against yeast.

Workflow for Broth Microdilution Assay

References

The Impact of Ibrexafungerp (Formerly Sch725674) on Fungal Biofilm Formation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fungal biofilms represent a significant challenge in clinical settings, contributing to persistent infections and increased resistance to antimicrobial agents. These structured communities of fungal cells, encased in a self-produced extracellular matrix, exhibit distinct phenotypic characteristics compared to their planktonic counterparts. A notable compound in the landscape of antifungal research is Ibrexafungerp (formerly known as SCY-078 and, in early discovery, potentially associated with identifiers like Sch725674). Ibrexafungerp is a first-in-class triterpenoid antifungal agent that has demonstrated potent activity against a broad spectrum of fungal pathogens, including those forming biofilms. This technical guide provides an in-depth overview of the effects of Ibrexafungerp on fungal biofilm formation, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

Mechanism of Action: Inhibition of β-(1,3)-D-Glucan Synthase

Ibrexafungerp's primary mechanism of action is the non-competitive inhibition of the enzyme β-(1,3)-D-glucan synthase. This enzyme is crucial for the synthesis of β-(1,3)-D-glucan, a vital polysaccharide component of the fungal cell wall responsible for maintaining its structural integrity. By disrupting the production of this key polymer, Ibrexafungerp compromises the fungal cell wall, leading to increased permeability, osmotic instability, and ultimately, cell lysis and death. This targeted action on a uniquely fungal structure provides a high degree of selectivity and minimizes off-target effects in human cells.

Effects on Fungal Biofilm Formation

Ibrexafungerp has shown significant efficacy in both preventing the formation of and eradicating established fungal biofilms. Its activity has been documented against a range of clinically important fungi, most notably Candida species and Aspergillus fumigatus.

Quantitative Data on Anti-Biofilm Activity

The anti-biofilm activity of Ibrexafungerp is often quantified by determining the Minimum Biofilm Eradication Concentration (MBEC), which is the minimum concentration of an antimicrobial agent required to eradicate a pre-formed biofilm.

Table 1: Minimum Biofilm Eradication Concentration (MBEC) of Ibrexafungerp against Candida spp. Biofilms

| Fungal Species | Strain Type | Ibrexafungerp MBEC (µg/mL) |

| Candida albicans | Reference & Clinical | 2 - 16 |

| Candida auris | Reference & Clinical | 1 - 32 |

| Candida parapsilosis | Reference & Clinical | 4 - 64 |

Data compiled from studies utilizing the Calgary Biofilm Device. The range reflects variations between different strains.

For Aspergillus fumigatus, while specific MBEC data is less commonly reported in publicly available literature, studies have shown that Ibrexafungerp exhibits potent activity against azole-resistant isolates, with Minimum Effective Concentrations (MECs) ranging from 0.008 to 0.25 µg/mL. The MEC for filamentous fungi is the lowest concentration that leads to the growth of small, rounded, compact hyphal forms as observed microscopically. This suggests a significant impact on the morphology and growth of A. fumigatus, which is critical for biofilm formation.

Signaling Pathways and Ibrexafungerp's Impact

The inhibition of β-(1,3)-D-glucan synthesis by Ibrexafungerp triggers the Cell Wall Integrity (CWI) pathway, a conserved signaling cascade in fungi that responds to cell wall stress. This pathway attempts to compensate for cell wall damage by upregulating the expression of genes involved in cell wall biosynthesis, particularly chitin synthesis.

Caption: Fungal Cell Wall Integrity (CWI) Pathway Activation by Ibrexafungerp.

Despite the activation of this compensatory mechanism, the direct and potent inhibition of glucan synthesis by Ibrexafungerp ultimately overwhelms the fungal cell's ability to repair its cell wall, especially in the context of a biofilm where cell-cell adhesion and structural integrity are paramount.

Experimental Protocols

A widely used method for assessing the susceptibility of microbial biofilms to antimicrobial agents is the Minimum Biofilm Eradication Concentration (MBEC) assay, often performed using the Calgary Biofilm Device.

MBEC Assay using the Calgary Biofilm Device

1. Biofilm Formation:

-

A standardized suspension of the fungal isolate in a suitable growth medium (e.g., RPMI-1640) is prepared.

-

150 µL of the fungal suspension is added to each well of a 96-well microtiter plate.

-

The peg lid of the Calgary Biofilm Device is placed onto the microtiter plate, immersing the pegs in the fungal suspension.

-

The device is incubated for a specified period (e.g., 24-48 hours) at an appropriate temperature (e.g., 35-37°C) with gentle agitation to allow for biofilm formation on the pegs. For certain fastidious organisms like some Candida species, pegs coated with substances like hydroxyapatite may be used to enhance biofilm growth.[1][2]

2. Antimicrobial Challenge:

-

A 96-well challenge plate is prepared with serial dilutions of Ibrexafungerp in the appropriate growth medium.

-

The peg lid with the established biofilms is carefully removed from the initial plate, rinsed with a sterile saline solution to remove non-adherent cells, and then placed into the challenge plate.

-

The challenge plate with the biofilm-laden pegs is incubated for a further 24 hours at 35-37°C.

3. Biofilm Eradication Assessment:

-

Following the antimicrobial challenge, the peg lid is removed and rinsed again.

-

The pegs are then placed into a "recovery" plate containing fresh, sterile growth medium.

-

The recovery plate is subjected to sonication to dislodge the remaining viable fungal cells from the pegs into the medium.

-

The recovery plate is then incubated for 24-48 hours.

-

The MBEC is determined as the lowest concentration of Ibrexafungerp that results in no visible growth (i.e., no turbidity) in the wells of the recovery plate.

Caption: Experimental Workflow for the MBEC Assay.

Conclusion

Ibrexafungerp represents a significant advancement in the fight against fungal infections, particularly those complicated by biofilm formation. Its potent, targeted mechanism of action against β-(1,3)-D-glucan synthase leads to effective inhibition and eradication of biofilms from key fungal pathogens like Candida and Aspergillus species. The quantitative data and established experimental protocols underscore its potential as a valuable therapeutic agent for researchers, scientists, and drug development professionals working to address the challenges of biofilm-associated fungal diseases. Further research into the nuanced effects of Ibrexafungerp on the biofilm matrix and inter-species interactions within mixed biofilms will continue to elucidate its full therapeutic potential.

References

Methodological & Application

Application Notes and Protocols for Sch725674 Minimum Inhibitory Concentration (MIC) Assay

These application notes provide a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of the antifungal compound Sch725674 against yeast species, adhering to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI). This document is intended for researchers, scientists, and drug development professionals.

Introduction

This compound is a macrolide compound that has demonstrated inhibitory activity against pathogenic fungi.[1][2] Accurate determination of its MIC is crucial for understanding its potency and spectrum of activity. The broth microdilution method is a standardized technique used to determine the in vitro susceptibility of fungi to antifungal agents. This protocol outlines the necessary steps, materials, and quality control measures to ensure reliable and reproducible MIC data for this compound.

Principle of the Assay

The broth microdilution assay involves challenging a standardized suspension of a fungal isolate with serial dilutions of this compound in a 96-well microtiter plate. The MIC is defined as the lowest concentration of the antifungal agent that prevents the visible growth of the microorganism after a specified incubation period.

Materials and Reagents

-

This compound (powder)

-

Solvent for this compound (e.g., Dimethyl sulfoxide - DMSO)

-

RPMI-1640 medium with L-glutamine, without sodium bicarbonate, and buffered with MOPS (3-(N-morpholino)propanesulfonic acid)

-

Sterile distilled water or saline

-

96-well sterile, flat-bottom microtiter plates

-

Spectrophotometer or McFarland densitometer

-

Sterile, disposable inoculation loops, pipettes, and reservoirs

-

Incubator (35°C)

-

Vortex mixer

-

Fungal isolates for testing

-

Quality Control (QC) strains:

-

Candida parapsilosis ATCC 22019

-

Candida krusei ATCC 6258

-

Experimental Protocol

Preparation of this compound Stock Solution

A stock solution of this compound should be prepared in an appropriate solvent, such as DMSO, at a concentration that is at least 100 times the highest concentration to be tested. It is recommended to keep the final solvent concentration in the assay wells at or below 1% to avoid any inhibitory effects on fungal growth.

Inoculum Preparation

-

Subculture the fungal isolates onto a suitable agar medium (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24-48 hours to ensure purity and viability.

-

From a fresh culture, select several well-isolated colonies and suspend them in sterile saline.

-